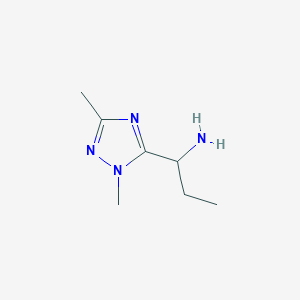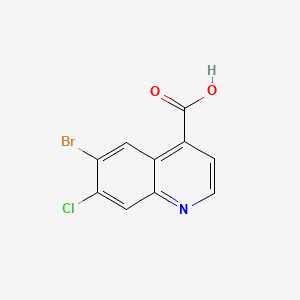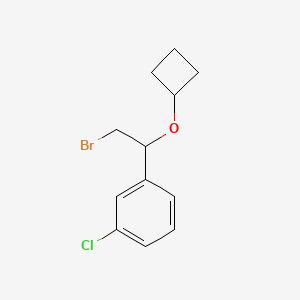
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a chlorobenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-cyclobutoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove halogen atoms or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 1-(2-amino-1-cyclobutoxyethyl)-3-chlorobenzene.
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: Products may include dehalogenated compounds or those with reduced functional groups.
科学研究应用
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-cyclopropylethanone
- Bromocyclohexane
- 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene
Uniqueness
1-(2-Bromo-1-cyclobutoxyethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, as well as the cyclobutoxy group
属性
分子式 |
C12H14BrClO |
|---|---|
分子量 |
289.59 g/mol |
IUPAC 名称 |
1-(2-bromo-1-cyclobutyloxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-8-12(15-11-5-2-6-11)9-3-1-4-10(14)7-9/h1,3-4,7,11-12H,2,5-6,8H2 |
InChI 键 |
QSRGMRRUCBBGTG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)OC(CBr)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


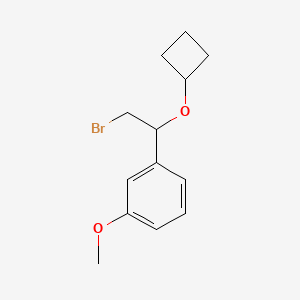
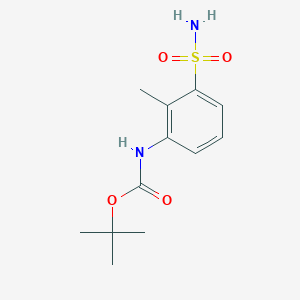
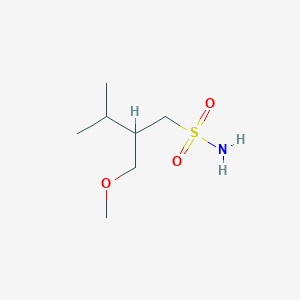
![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)

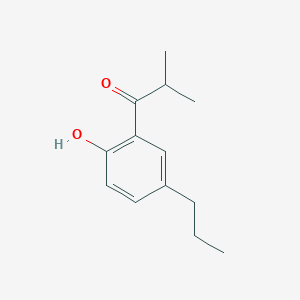

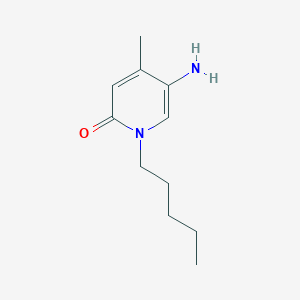

![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)
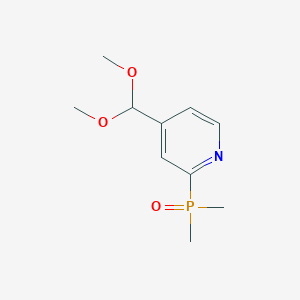
![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)
